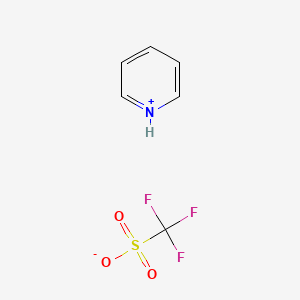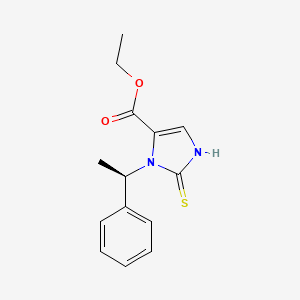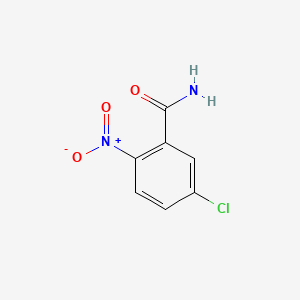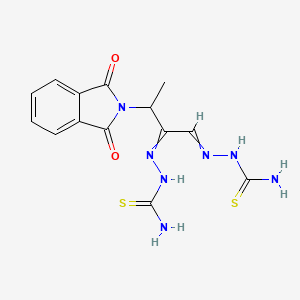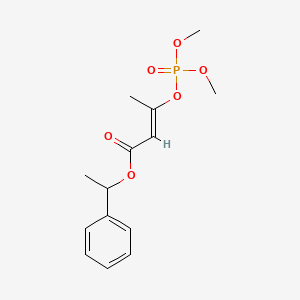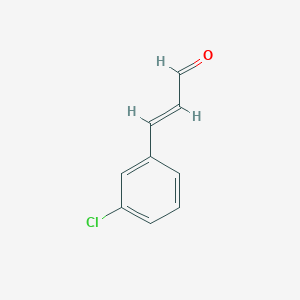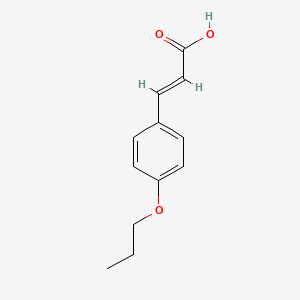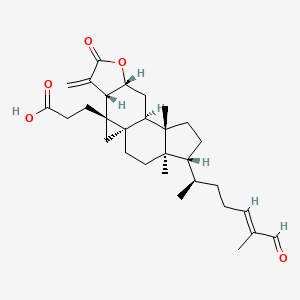
Bakuchalcone
Vue d'ensemble
Description
Bakuchalcone is a natural product found in Cullen corylifolium . It has a molecular formula of C20H20O5 and a molecular weight of 340.4 g/mol . It is a yellow crystalline solid with a unique aroma .
Synthesis Analysis
Chalcones, including this compound, can be synthesized by treating aromatic aldehydes with aryl ketones in the presence of appropriate condensing agents . This compound can also be obtained through extraction from the roots, stems, or seeds of plants like Psoralea corylifolia, followed by appropriate purification and crystallization processes .Molecular Structure Analysis
This compound contains a total of 47 bonds, including 27 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .Chemical Reactions Analysis
Chalcones, including this compound, are known to undergo many chemical reactions and are used to synthesize heterocyclic compounds . A method for the simultaneous quantification of 13 bioactive compounds, including this compound, has been developed using ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry .Physical And Chemical Properties Analysis
This compound has a molecular weight of 340.4 g/mol, an XLogP3-AA of 3.5, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 340.13107373 g/mol, and it has a topological polar surface area of 87 Ų .Applications De Recherche Scientifique
Pharmacokinetics and Bioactive Compound Analysis
Bakuchalcone has been studied for its role as a bioactive compound in traditional medicine. Zhou et al. (2020) developed a method for quantifying this compound and other compounds in rat plasma, highlighting its significance in pharmacokinetic studies and sex-related differences in drug metabolism (Zhou et al., 2020).
Traditional Medicine and Pharmacological Activities
Chopra et al. (2013) discussed the use of this compound in Psoralea corylifolia, an important medicinal plant in traditional medicines. The plant, containing this compound, exhibits a range of activities including antibacterial, antitumor, antioxidant, anti-inflammatory, antifungal, and immunomodulatory effects (Chopra, Dhingra, & Dhar, 2013).
Antifungal Properties
Elsohly et al. (2001) identified this compound as one of the prenylated flavonoids isolated from Maclura tinctoria with antifungal properties. This study suggests the potential of this compound in developing antifungal treatments (Elsohly, Joshi, Nimrod, Walker, & Clark, 2001).
Ethnobotany and Pharmacognostic Characteristics
A review by Shadab and Shamsi (2019) on Psoralea corylifolia, which contains this compound, emphasized its use in Unani medicine for treating skin diseases and its range of pharmacologic activities, reflecting the versatility of this compound in traditional herbal medicine (Shadab & Shamsi, 2019).
Mécanisme D'action
Target of Action
Bakuchalcone, a natural product primarily found in the plant Psoralea corylifolia , has been reported to target several cellular pathways similar to those targeted by retinoids . This includes the modulation of retinoic acid receptors genes and upregulation of collagen and extracellular matrix synthesis enzymes .
Mode of Action
This compound’s mode of action is multifaceted and complex. It has been recognized to facilitate a multitude of biological properties like anticancer, antioxidant, estrogenic, antimicrobial, liver protective, human carboxylesterase 2 (hCE2) inhibitory, and immune-suppressive activities . It also generates a lot of interest in the skincare world because of its retinol-like functionality .
Biochemical Pathways
It has been reported that this compound has a role in preventing mitochondrial lipid peroxidation and protecting other enzymes from oxidative stress . This action of this compound in preventing oxidative stress is highly correlated to its structure .
Result of Action
This compound has been found to have no or little side effects when compared to retinoids, thus replacing the latter from the place of top anti-ageing molecule . It also shows anti-inflammatory, antibacterial, and antitumor activities, indicating potential pharmacological applications .
Orientations Futures
Chalcone scaffolds, including Bakuchalcone, have tremendous pharmacological potential and could serve as a reliable platform for natural products-based drug discovery toward promising drug lead molecules or drug candidates . The trend for “clean” skincare products and search for anti-aging retinoid alternatives have poised this compound as a “must-have” ingredient in skincare .
Analyse Biochimique
Biochemical Properties
Bakuchalcone is well recognized to possess antimicrobial, anticancer, antitubercular, antioxidant, anti-inflammatory, antileishmanial, and other significant biological activities . It interacts with various enzymes, proteins, and other biomolecules, triggering significant changes in biochemical and molecular parameters .
Cellular Effects
This compound influences cell function by inducing apoptosis, especially in terms of drug resistance development . It impacts cell signaling pathways, gene expression, and cellular metabolism, leading to significant changes in cell morphology .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The highly electrophilic three-carbon α,β-unsaturated carbonyl system in this compound assumes a linear or nearly planar structure, allowing it to interact with various biomolecules .
Propriétés
IUPAC Name |
(E)-1-[4-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-20(2,24)18-11-15-17(25-18)10-8-14(19(15)23)16(22)9-5-12-3-6-13(21)7-4-12/h3-10,18,21,23-24H,11H2,1-2H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPXWNBCRBPVHB-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



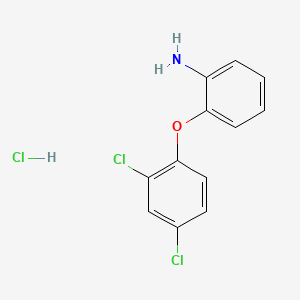
![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)
![N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine](/img/structure/B1631007.png)
